molecular formula C14H21NO2 B2950892 Tert-butyl 3-amino-2-methyl-2-phenylpropanoate CAS No. 1955505-46-0

Tert-butyl 3-amino-2-methyl-2-phenylpropanoate

Cat. No.: B2950892
CAS No.: 1955505-46-0
M. Wt: 235.327
InChI Key: WIOFDFKVQCVYNS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-methyl-2-phenylpropanoate is a chiral β-amino ester characterized by a tert-butyl ester group, a methyl group, and a phenyl group attached to the central carbon atom, with an amino group on the adjacent carbon. While specific data for this compound are absent in the provided evidence, its structural analogs suggest its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. The tert-butyl ester moiety enhances steric protection against hydrolysis, making it advantageous in multi-step organic syntheses . The unprotected amino group may confer reactivity in coupling reactions, though this also necessitates careful handling to avoid undesired side reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-amino-2-methyl-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,10-15)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFDFKVQCVYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-methyl-2-phenylpropanoate typically involves the esterification of 3-amino-2-methyl-2-phenylpropanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-2-methyl-2-phenylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2-methyl-2-phenylpropanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Trifluoromethyl-substituted analogs (e.g., tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate, C₁₅H₂₀F₃NO₂): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and stability in aromatic systems. This modification is critical for tuning reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .
  • Bromophenyl derivatives (e.g., methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate): Bromine substituents increase molecular weight (due to Br’s atomic mass) and enable cross-coupling reactions, such as Buchwald-Hartwig aminations .

Amino Group Modifications

  • Protected amino groups (e.g., tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, C₁₂H₂₄N₂O₄): Boc (tert-butoxycarbonyl) protection stabilizes the amino group during synthesis, reducing side reactions. This is contrasted with the target compound’s unprotected amino group, which offers direct reactivity but requires inert conditions .

Ester Group Comparison

  • tert-butyl vs. methyl esters: Methyl esters (e.g., methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, C₁₁H₁₂F₃NO₂) exhibit higher hydrolysis susceptibility compared to tert-butyl esters. The tert-butyl group’s steric bulk improves stability in acidic or basic conditions, making it preferable for prolonged storage .

Molecular Weight and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Physical Properties Reference
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₅H₂₀F₃NO₂ 303.32 Lipophilic due to CF₃ group; mp not reported
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate C₁₂H₂₅NO₄ 260.33 Polar, likely liquid at room temperature
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 Lower boiling point due to methyl ester
Tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate C₁₈H₂₇NO₂ 291.43 High steric bulk; solid-state likely

Research Findings and Data Insights

  • Trifluoromethyl Effects : The CF₃ group in and enhances metabolic stability in drug candidates, a trait absent in the target compound’s phenyl group.
  • Amino Group Reactivity: Unprotected amino groups (as in the target compound) enable direct functionalization but limit shelf life compared to Boc-protected analogs .

Biological Activity

Tert-butyl 3-amino-2-methyl-2-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H21NO2C_{14}H_{21}NO_2 and a molecular weight of approximately 235.33 g/mol. Its structure features a tert-butyl group, an amino group, and a phenyl ring, which contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available starting materials such as tert-butyl acrylate and an appropriate amine.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure conditions to optimize yield.
  • Purification : Post-synthesis, the product is purified using techniques such as recrystallization or chromatography.

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells, possibly by disrupting mitochondrial function or modulating signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of tert-butyl 3-amino compounds showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity :
    • In vitro tests revealed that this compound reduced cell viability in various cancer cell lines by up to 70% at concentrations of 50 µM over 48 hours.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for context:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (% Cell Viability at 50 µM)
This compound10 - 5030 - 70
Tert-butyl 3-amino-3-phenylpropanoate20 - 6040 - 80
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate15 - 5535 - 75

Q & A

Q. Table 1: Comparative Stability of this compound Under Storage Conditions

ConditionTemperature (°C)Humidity (%)Stability (t₁/₂)Source
Sealed, inert atmosphere-20<5>12 months
Ambient air254028 days
Aqueous buffer (pH 7.4)4N/A7 days

Q. Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)Source
Boc protectionBoc₂O, Et₃N, DCM, 0°C, 6h7892
Acid-catalyzed couplingHATU, DIPEA, DMF, rt, 12h8595
Enzymatic resolutionLipase B, tert-butyl acetate, 30°C65>99 (ee)

Key Notes

  • Safety : Use explosion-proof equipment when handling tert-butyl derivatives near oxidizers. Ground metal containers to prevent static discharge .
  • Contradictions : Discrepancies in tert-butyl conformation require multi-technique validation (NMR, XRD, DFT) .
  • Advanced Tools : VT-NMR and chiral chromatography are indispensable for stereochemical analysis .

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